molecular formula C12H13N3O2 B2603953 6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine CAS No. 1448030-88-3

6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine

Cat. No.: B2603953
CAS No.: 1448030-88-3
M. Wt: 231.255
InChI Key: KMZJODHOBISJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its versatile applications in scientific research, particularly in drug discovery, organic synthesis, and medicinal chemistry.

Preparation Methods

The synthesis of 6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine typically involves the reaction of 2-methoxybenzyl alcohol with 4-aminopyrimidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of 4-aminopyrimidine. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace specific substituents.

Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and bases or acids to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. For example, it could inhibit inflammatory mediators such as prostaglandin E2 or tumor necrosis factor-α, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine can be compared with other pyrimidine derivatives such as:

    2-[(4,6-Diphenethoxypyrimidin-2-yl)thio]hexanoic acid: Known for its strong inhibitory effects on 5-lipoxygenase.

    2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being explored for its anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity involves examining its mechanism of action, target interactions, and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha (TNF-α) .
  • Receptor Modulation : It may also modulate the activity of various receptors, potentially influencing cell signaling pathways that regulate cell proliferation and apoptosis .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Biological Activity Description References
Anti-inflammatory Inhibits COX and LOX enzymes, reducing inflammatory cytokines.
Antimicrobial Exhibits activity against various bacterial strains.
Anticancer Shows potential in inhibiting cancer cell proliferation.
Enzyme Inhibition Targets specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Effects :
    • A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting the expression of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis .
  • Antimicrobial Properties :
    • Research indicated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was effective in inhibiting bacterial growth at low concentrations, highlighting its potential as a lead compound for developing new antibiotics .
  • Anticancer Activity :
    • In vitro studies revealed that this compound could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Properties

IUPAC Name

6-[(2-methoxyphenyl)methoxy]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-10-5-3-2-4-9(10)7-17-12-6-11(13)14-8-15-12/h2-6,8H,7H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZJODHOBISJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC2=NC=NC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.